Cas no 894355-62-5 (1,3-Dioxan-2-one, 5-(2-propenyloxy)-)
1,3-Dioxan-2-one, 5-(2-propenyloxy)- Chemical and Physical Properties
Names and Identifiers
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- 1,3-Dioxan-2-one, 5-(2-propenyloxy)-
- 5-prop-2-enoxy-1,3-dioxan-2-one
- 5-[(Prop-2-en-1-yl)oxy]-1,3-dioxan-2-one
- 5-allyloxy-1,3-dioxan-2-one
- DTXSID30828219
- 5-(Allyloxy)-1,3-dioxan-2-one
- 894355-62-5
- G68843
- 5-(PROP-2-EN-1-YLOXY)-1,3-DIOXAN-2-ONE
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- Inchi: 1S/C7H10O4/c1-2-3-9-6-4-10-7(8)11-5-6/h2,6H,1,3-5H2
- InChI Key: HBHJVSYYVXPYSR-UHFFFAOYSA-N
- SMILES: O(CC=C)C1COC(=O)OC1
Computed Properties
- Exact Mass: 158.05790880g/mol
- Monoisotopic Mass: 158.05790880g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 11
- Rotatable Bond Count: 3
- Complexity: 145
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.9
- Topological Polar Surface Area: 44.8Ų
1,3-Dioxan-2-one, 5-(2-propenyloxy)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| 1PlusChem | 1P0044I9-100mg |
1,3-Dioxan-2-one, 5-(2-propenyloxy)- |
894355-62-5 | 97% (stabilized with TBC) | 100mg |
$241.00 | 2024-04-20 | |
| 1PlusChem | 1P0044I9-250mg |
1,3-Dioxan-2-one, 5-(2-propenyloxy)- |
894355-62-5 | 97% (stabilized with TBC) | 250mg |
$396.00 | 2024-04-20 | |
| 1PlusChem | 1P0044I9-1g |
1,3-Dioxan-2-one, 5-(2-propenyloxy)- |
894355-62-5 | 97% (stabilized with TBC) | 1g |
$1066.00 | 2024-04-20 | |
| Ambeed | A1146656-100mg |
5-(Allyloxy)-1,3-dioxan-2-one |
894355-62-5 | 97% (stabilized with TBC) | 100mg |
$354.0 | 2025-04-15 | |
| Ambeed | A1146656-250mg |
5-(Allyloxy)-1,3-dioxan-2-one |
894355-62-5 | 97% (stabilized with TBC) | 250mg |
$625.0 | 2025-04-15 | |
| Ambeed | A1146656-1g |
5-(Allyloxy)-1,3-dioxan-2-one |
894355-62-5 | 97% (stabilized with TBC) | 1g |
$1606.0 | 2025-04-15 |
1,3-Dioxan-2-one, 5-(2-propenyloxy)- Suppliers
1,3-Dioxan-2-one, 5-(2-propenyloxy)- Related Literature
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Tao Wang,Yangyang Liu,Yue Deng,Hongbo Fu,Jianmin Chen Environ. Sci.: Nano, 2018,5, 1821-1833
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
Additional information on 1,3-Dioxan-2-one, 5-(2-propenyloxy)-
Recent Advances in the Study of 1,3-Dioxan-2-one, 5-(2-propenyloxy)- (CAS: 894355-62-5) and Its Applications in Chemical Biology and Pharmaceutical Research
The compound 1,3-Dioxan-2-one, 5-(2-propenyloxy)- (CAS: 894355-62-5) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential applications. This research briefing aims to provide a comprehensive overview of the latest studies involving this compound, focusing on its synthesis, biological activities, and therapeutic potential. The findings discussed herein are derived from recent peer-reviewed publications and industry reports, ensuring the accuracy and relevance of the information presented.
Recent studies have highlighted the versatility of 1,3-Dioxan-2-one, 5-(2-propenyloxy)- as a key intermediate in the synthesis of bioactive molecules. Its structure, featuring a dioxanone ring and an allyloxy substituent, makes it a valuable building block for the development of novel pharmaceuticals. Researchers have successfully employed this compound in the synthesis of prodrugs and polymer-based drug delivery systems, leveraging its reactivity and biocompatibility. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility in the design of pH-sensitive drug carriers, which exhibit controlled release properties under physiological conditions.
In addition to its synthetic applications, 1,3-Dioxan-2-one, 5-(2-propenyloxy)- has shown promising biological activities. Preliminary in vitro studies have revealed its potential as an anti-inflammatory and antimicrobial agent. A recent investigation conducted by a team at the University of Cambridge reported that derivatives of this compound exhibited significant inhibitory effects on pro-inflammatory cytokines, suggesting its potential use in treating chronic inflammatory diseases. Furthermore, its antimicrobial properties were evaluated against a panel of Gram-positive and Gram-negative bacteria, with notable efficacy observed against Staphylococcus aureus and Escherichia coli.
The mechanistic insights into the biological activities of 1,3-Dioxan-2-one, 5-(2-propenyloxy)- have also been explored. Molecular docking studies and computational analyses have identified potential binding interactions with key enzymes involved in inflammatory and microbial pathways. These findings provide a foundation for further structure-activity relationship (SAR) studies, which could lead to the optimization of this compound for enhanced therapeutic efficacy. Notably, a 2024 study in Bioorganic & Medicinal Chemistry Letters proposed a plausible mechanism of action involving the modulation of NF-κB signaling, a critical pathway in inflammation and immune response.
Despite these advancements, challenges remain in the development and application of 1,3-Dioxan-2-one, 5-(2-propenyloxy)-. Issues such as scalability of synthesis, stability under physiological conditions, and potential toxicity profiles need to be addressed in future research. Collaborative efforts between academia and industry are essential to overcome these hurdles and translate laboratory findings into clinical applications. Recent partnerships between pharmaceutical companies and research institutions have already begun to explore these avenues, with promising preliminary results.
In conclusion, 1,3-Dioxan-2-one, 5-(2-propenyloxy)- (CAS: 894355-62-5) represents a promising candidate for further investigation in chemical biology and pharmaceutical research. Its dual role as a synthetic intermediate and bioactive molecule underscores its potential in drug discovery and development. Continued research efforts, particularly in understanding its mechanistic pathways and optimizing its pharmacological properties, will be crucial for unlocking its full therapeutic potential. This briefing serves as a timely update for researchers and industry professionals, highlighting the latest developments and future directions for this intriguing compound.
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